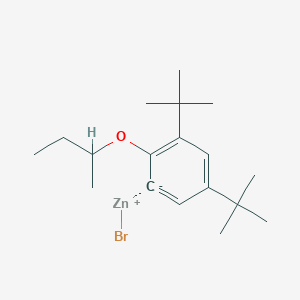
(2-sec-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and stability in organic synthesis, making it a valuable reagent in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
where Ar represents the aryl group (2-sec-butyloxy-3,5-di-tert-butylphenyl).
Industrial Production Methods
On an industrial scale, the production of (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aryl alcohol or ketone.
Reduction: It can be reduced to form the corresponding aryl hydride.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles to form different aryl derivatives.
Common Reagents and Conditions
Common reagents used in reactions with (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the zinc compound.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation with hydrogen peroxide yields the corresponding aryl alcohol, while substitution with an alkyl halide forms the corresponding aryl alkyl derivative.
Scientific Research Applications
(2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide involves the transfer of the aryl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc chloride
- (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc iodide
- (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc fluoride
Uniqueness
Compared to its analogs, (2-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide offers unique reactivity and stability, making it particularly useful in specific synthetic applications. Its solubility in THF and the stability of the zinc-bromide bond contribute to its effectiveness as a reagent in organic synthesis.
Properties
Molecular Formula |
C18H29BrOZn |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-2,4-ditert-butylbenzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-9-13(2)19-16-11-10-14(17(3,4)5)12-15(16)18(6,7)8;;/h10,12-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
InChI Key |
KQHMFCOZMJNLNC-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















